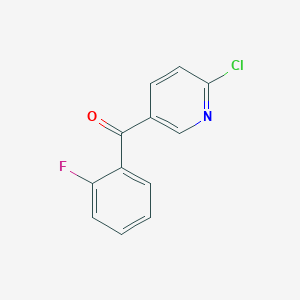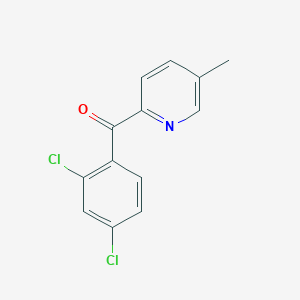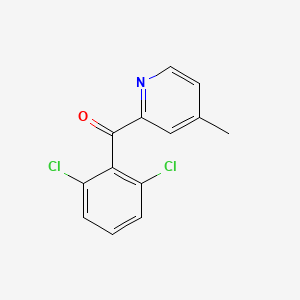![molecular formula C14H17ClN4O3 B1463379 {3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride CAS No. 1185299-40-4](/img/structure/B1463379.png)
{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride
Vue d'ensemble
Description
“{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride” is a chemical compound with the CAS Number: 1185299-40-4 . Its molecular weight is 324.77 and its molecular formula is C14H16N4O3•HCl . The IUPAC name for this compound is {3- [3- (4-morpholinylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N4O3.ClH/c15-9-12-16-13 (17-21-12)10-2-1-3-11 (8-10)14 (19)18-4-6-20-7-5-18;/h1-3,8H,4-7,9,15H2;1H . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Characterization : Compounds with 1,3,4-oxadiazole and morpholine functionalities have been synthesized and characterized through methods like NMR, IR, and Mass spectral studies, alongside single crystal X-ray diffraction. These compounds are studied for their potential biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for specific protein interactions (Mamatha S.V et al., 2019).
Antimicrobial Activities : New derivatives have been synthesized and tested for antimicrobial activities. The studies focus on developing compounds with improved efficacy against bacterial and fungal strains, highlighting the antimicrobial potential of 1,3,4-oxadiazole derivatives (Hacer Bayrak et al., 2009).
Pharmacological Evaluations
Anti-Inflammatory Studies : Research into 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide derivatives has been conducted to assess their anti-inflammatory properties, utilizing both in vitro and in vivo models to explore novel biologically active compounds (M. Somashekhar & R. Kotnal, 2019).
Antitumor Activities : Studies also extend to the evaluation of antitumor activities, with specific aminoalkanol hydrochlorides being synthesized and tested for their potential to inhibit tumor growth, demonstrating the pharmacological relevance of these compounds in cancer research (A. U. Isakhanyan et al., 2016).
Chemical Sensing and Material Science
- Chemosensors : Research into compounds containing 1,3,4-oxadiazole groups has led to the development of chemosensors capable of detecting specific ions, such as fluoride, showcasing the utility of these compounds in chemical sensing and environmental monitoring (Jiantao Ma et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
[3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenyl]-morpholin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3.ClH/c15-9-12-16-13(17-21-12)10-2-1-3-11(8-10)14(19)18-4-6-20-7-5-18;/h1-3,8H,4-7,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSDTVWTYSEJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)C3=NOC(=N3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride | |
CAS RN |
1185299-40-4 | |
| Record name | Methanone, [3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-morpholinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



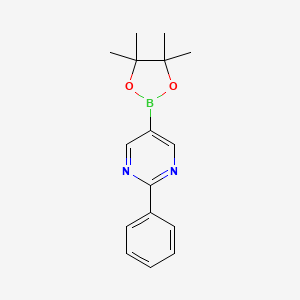

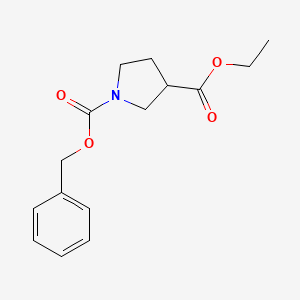
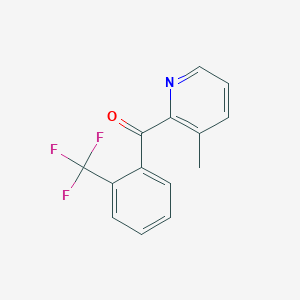
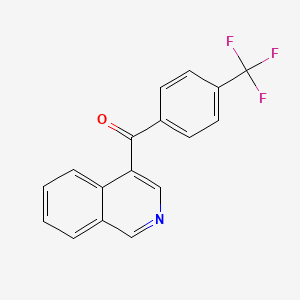
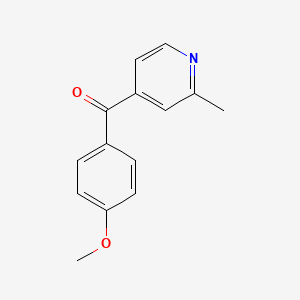
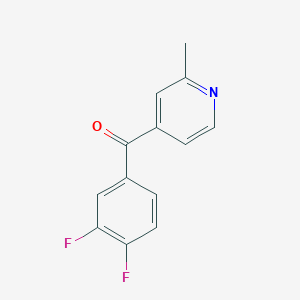
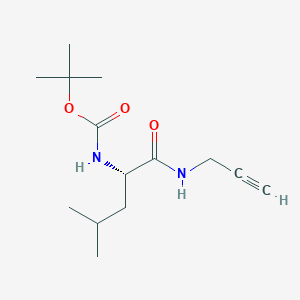
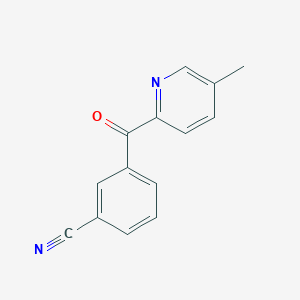
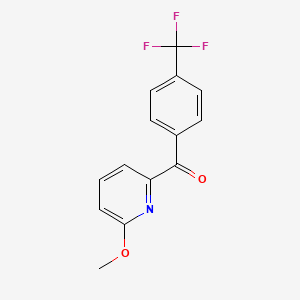
![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-](/img/structure/B1463315.png)
